![molecular formula C20H12 B13864590 Benz[e]acephenanthrylene-13C6](/img/structure/B13864590.png)
Benz[e]acephenanthrylene-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz[e]acephenanthrylene-13C6 is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C14¹³C6H12 and a molecular weight of 258.27 . This compound is a stable isotope-labeled version of Benz[e]acephenanthrylene, which is used in various scientific research applications, particularly in the field of proteomics .
Vorbereitungsmethoden
The synthesis of Benz[e]acephenanthrylene-13C6 involves the incorporation of carbon-13 isotopes into the molecular structure. The synthetic routes typically involve the cyclization of appropriate precursors under controlled conditions. Industrial production methods for this compound are not widely documented, but it is generally produced in research laboratories for specific scientific applications .
Analyse Chemischer Reaktionen
Benz[e]acephenanthrylene-13C6 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Benz[e]acephenanthrylene-13C6 is primarily used in scientific research due to its stable isotope labeling. Some of its applications include:
Proteomics: Used as a biochemical tool for studying protein interactions and functions.
Environmental Science: Employed in the study of PAH contamination and its effects on the environment.
Analytical Chemistry: Utilized as a reference standard in mass spectrometry and other analytical techniques
Wirkmechanismus
The mechanism of action of Benz[e]acephenanthrylene-13C6 is not well-documented. as a PAH, it is likely to interact with biological molecules through π-π interactions and other non-covalent interactions. These interactions can affect various molecular targets and pathways, including those involved in cellular signaling and gene expression .
Vergleich Mit ähnlichen Verbindungen
Benz[e]acephenanthrylene-13C6 is unique due to its stable isotope labeling, which distinguishes it from other similar PAHs. Some similar compounds include:
Benz[e]acephenanthrylene: The non-labeled version of the compound.
Benzo[b]fluoranthene: Another PAH with a similar structure but different properties.
Benzo[e]fluoranthene: A PAH with a similar structure but lacking the stable isotope labeling
Eigenschaften
Molekularformel |
C20H12 |
|---|---|
Molekulargewicht |
258.26 g/mol |
IUPAC-Name |
pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene |
InChI |
InChI=1S/C20H12/c1-2-7-14-13(6-1)12-19-16-9-4-3-8-15(16)18-11-5-10-17(14)20(18)19/h1-12H/i1+1,2+1,6+1,7+1,13+1,14+1 |
InChI-Schlüssel |
FTOVXSOBNPWTSH-RAQIEMAGSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C[13C]5=[13CH][13CH]=[13CH][13CH]=[13C]45 |
Kanonische SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C4=CC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid](/img/structure/B13864513.png)
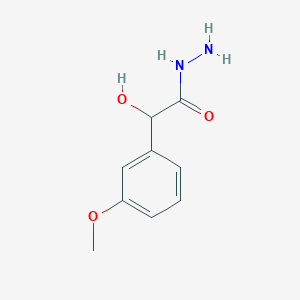
![6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13864526.png)
![1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine Hydrochloride](/img/structure/B13864529.png)
![N-[2-(4-chloro-3-nitrophenyl)ethyl]-N-propylpropan-1-amine](/img/structure/B13864535.png)
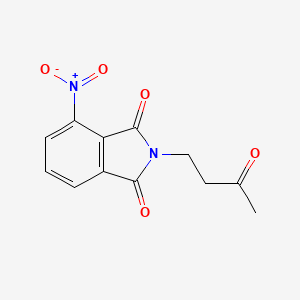
![Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.; 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid; (8alpha)-6-(2-Propenyl)ergoline-8-carboxylic Acid](/img/structure/B13864545.png)
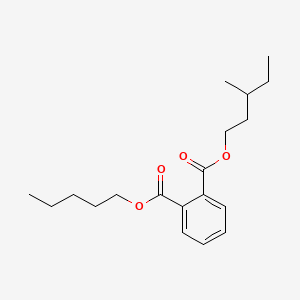

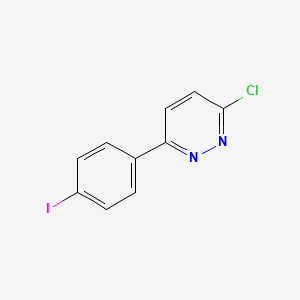
![Tert-butyl 4-[2-[4-(tetrazol-1-yl)phenyl]acetyl]piperazine-1-carboxylate](/img/structure/B13864554.png)
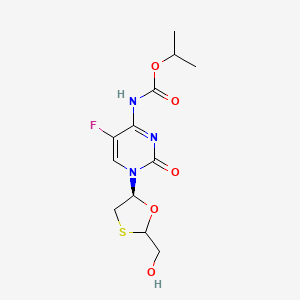
![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-yl] dihydrogen phosphate](/img/structure/B13864562.png)
